molecular formula C18H27N3O4 B5603999 5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide

5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide

Cat. No.: B5603999
M. Wt: 349.4 g/mol
InChI Key: UVNLALQFANHTBF-UHFFFAOYSA-N
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Description

5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide is a useful research compound. Its molecular formula is C18H27N3O4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.20015635 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Glucagon Receptor Antagonists

A novel series of spiroimidazolone-based antagonists of the human glucagon receptor (hGCGR) has been developed, leading to the discovery of potent hGCGR antagonists with exceptional selectivity. These compounds, including derivatives with similar structural motifs to the queried compound, have been shown to lower glucose levels in animal models, suggesting potential applications in diabetes research and therapy (Demong et al., 2014).

Conformational Analysis of Pseudopeptides

Research on spirolactams as conformationally restricted pseudopeptides has provided insights into their synthesis and conformational properties. These compounds serve as constrained surrogates for dipeptides, demonstrating the versatility of spiro compounds in mimicking peptide structures and potentially influencing peptide-protein interactions (Fernandez et al., 2002).

Cycloaddition Reactions

Studies on the [3+2] cycloaddition reactions of methylenelactams with nitrones have led to the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions highlight the compound's potential utility in organic synthesis, particularly in constructing complex spirocyclic frameworks (Chiaroni et al., 2000).

Properties

IUPAC Name

5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-17(2,3)14-12(9-13(24-14)15(19)22)10-21-7-5-18(6-8-21)11-20(4)16(23)25-18/h9H,5-8,10-11H2,1-4H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNLALQFANHTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(O1)C(=O)N)CN2CCC3(CC2)CN(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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